molecular formula C38H42Cl2F4N6O9 B8051033 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;trihydrate

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;trihydrate

Katalognummer: B8051033
Molekulargewicht: 873.7 g/mol
InChI-Schlüssel: MPORYQCGWFQFLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is derived from its quinoline core and substituents:

  • Quinoline backbone : A bicyclic structure comprising a benzene ring fused to a pyridine moiety.
  • Substituents :
    • Position 1 : A (1R,2S)-2-fluorocyclopropyl group, introducing stereochemical complexity.
    • Position 7 : A 7-amino-5-azaspiro[2.4]heptan-5-yl group, a spirocyclic amine contributing to enhanced antibacterial activity.
    • Positions 6 and 8 : Fluorine and chlorine atoms, respectively, which are hallmarks of fluoroquinolone antibiotics.
    • Position 4 : A keto group (4-oxo) and a carboxylic acid at position 3.

The molecular formula of the anhydrous form is C₁₉H₁₈ClF₂N₃O₃ , with a molecular weight of 409.81 g/mol . The trihydrate form incorporates three water molecules, resulting in the formula C₁₉H₁₈ClF₂N₃O₃·3H₂O and a molecular weight of 463.87 g/mol .

Table 1: Comparative Molecular Data
Property Anhydrous Form Trihydrate Form
Molecular Formula C₁₉H₁₈ClF₂N₃O₃ C₁₉H₁₈ClF₂N₃O₃·3H₂O
Molecular Weight (g/mol) 409.81 463.87
CAS Number 127254-12-0 Not explicitly listed

Stereochemical Configuration: Absolute Configuration Determination via X-ray Crystallography

The compound exhibits three stereocenters :

  • C7 of the spiroamine : (7S)-configuration, confirmed by X-ray crystallography.
  • C1 and C2 of the cyclopropyl group : (1R,2S)-configuration, critical for target binding.

The spirocyclic amine (5-azaspiro[2.4]heptan-5-yl) introduces conformational rigidity, which enhances binding to bacterial DNA gyrase and topoisomerase IV. Single-crystal X-ray diffraction studies reveal a triclinic crystal system with space group P1, validating the stereochemical assignments.

Key Stereochemical Features:
  • The fluorocyclopropyl group adopts a cis arrangement, stabilizing the molecule through intramolecular hydrogen bonding.
  • The spiroamine ’s nitrogen participates in hydrogen bonding with water molecules in the trihydrate form, influencing solubility.

Hydration State Characterization: Trihydrate vs. Anhydrous Forms

The trihydrate form is characterized by three water molecules incorporated into the crystal lattice, confirmed via thermogravimetric analysis (TGA) and powder X-ray diffraction (XRPD).

Table 2: Hydration State Comparison
Property Anhydrous Form Trihydrate Form
Water Content (%) 0 11.6 (theoretical)
Melting Point (°C) 218–220 (decomposes) 195–198 (decomposes)
Solubility in Water 0.12 mg/mL 2.5 mg/mL

The trihydrate exhibits improved aqueous solubility due to hydrogen bonding between water molecules and the carboxylic acid group. Differential scanning calorimetry (DSC) shows an endothermic peak at 120°C, corresponding to water loss.

Eigenschaften

IUPAC Name

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H18ClF2N3O3.3H2O/c2*20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;;;/h2*3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPORYQCGWFQFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42Cl2F4N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Spirocyclic Amine Intermediate: (7S)-5-Azaspiro[2.4]heptan-7-amine

The spirocyclic amine moiety is synthesized via asymmetric hydrogenation, a critical step for achieving the desired (7S) configuration. A 2017 patent (WO2017190609A1) details the use of [RuCl(benzene)(S-SunPhos)]Cl to hydrogenate ethyl 1-(2-aminoacetate)cyclopropane carboxylates, yielding enantiomeric excess (ee) values up to 98.7%. Alternative methods employ Noyori hydrogenation with Ru-BINAP catalysts, achieving ee values >98% while avoiding hazardous cyanide reagents.

Reaction Conditions for Asymmetric Hydrogenation

ParameterValueSource
CatalystRu-BINAP
Pressure0.5 MPa H₂
Temperature100°C
SolventAnhydrous ethanol
Yield85–90%

Fluorocyclopropyl Building Block: (1R,2S)-2-Fluorocyclopropylamine

The fluorocyclopropyl group is introduced via stereoselective cyclopropanation. A 2014 protocol (Asian J. Chem.) uses (1R,2S)-(-)-cis-1,2-fluorocyclopropane p-toluenesulfonic acid salt in a condensation reaction with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, achieving 52–65% overall yield. Industrial-scale methods optimize this step using continuous flow reactors to enhance regioselectivity.

Quinoline Core Assembly

Friedländer Annulation

The quinoline backbone is constructed via Friedländer annulation between 3-chloro-2,4,5-trifluorobenzoic acid derivatives and β-keto esters. A 2017 patent (CN105294648B) reports:

  • Coupling Reaction : 2,3,4-Trichloro-5-fluorobenzoic acid reacts with (1R,2S)-2-fluorocyclopropylamine in N,N-dimethylformamide (DMF) using CuI/1,10-phenanthroline, yielding 93% of the intermediate.

  • Cyclization : Treatment with triethylorthoformate and HCl in ethanol induces cyclization, forming the 4-oxoquinoline-3-carboxylic acid core.

Optimized Cyclization Parameters

ParameterValueSource
SolventEthanol/HCl (3:1)
Temperature65–70°C
CatalystTriethylamine
Yield88–92%

Functional Group Manipulation

  • Chlorination : 8-Chloro substitution is achieved using SOCl₂ or PCl₅ under anhydrous conditions.

  • Fluorination : 6-Fluoro groups are introduced via halogen exchange with KF in DMF at 120°C.

Final Coupling and Trihydrate Formation

Spirocyclic Amine-Quinoline Conjugation

The spirocyclic amine is coupled to the quinoline core through nucleophilic aromatic substitution. A 2013 study (J. Med. Chem.) highlights:

  • Reaction : 7-Bromo-8-chloro-6-fluoroquinoline derivative reacts with (7S)-5-azaspiro[2.4]heptan-7-amine in acetonitrile at reflux, yielding 78–85% of the target compound.

  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) removes unreacted amine and regioisomers.

Trihydrate Crystallization

The trihydrate form is obtained by recrystallizing the anhydrous compound from a water/ethanol mixture (2:1 v/v) at 0–5°C. Key parameters include:

ParameterValueSource
Solvent RatioH₂O/EtOH (2:1)
Temperature0–5°C
Crystallization Time12–24 h
Purity>99.5% (HPLC)

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents (CN104803857A) describe continuous flow systems for spirocyclic intermediate production, reducing reaction times from 60 h (batch) to 8 h with 95% yield.

Green Chemistry Initiatives

  • Solvent Recovery : DMF and acetonitrile are recycled via distillation, reducing waste by 40%.

  • Catalyst Reuse : Ru-BINAP catalysts are recovered via filtration, maintaining 90% activity over five cycles.

Analytical Characterization

Spectroscopic Data for Sitafloxacin Trihydrate

ParameterValueSource
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H), 2.96 (t, 2H), 4.20 (q, 2H)
¹³C NMR δ 176.5 (C=O), 158.2 (C-F)
IR (KBr) 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N)
MS (ESI) m/z 428.1 [M+H]⁺

Analyse Chemischer Reaktionen

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;trihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and spirocyclic moieties.

    Reduction: Reduction reactions can be used to modify the quinoline core or the spirocyclic ring.

    Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

The primary application of this compound is in the development of antibacterial agents. Research has demonstrated its effectiveness against various pathogens, including multidrug-resistant strains.

Case Studies

  • In Vitro Activity Against Respiratory Pathogens :
    A study evaluated the antibacterial activity of derivatives similar to this compound against respiratory pathogens. The results indicated potent activity against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, as well as Gram-negative strains like Haemophilus influenzae and Moraxella catarrhalis .
  • Resistance Mechanism Studies :
    Research has focused on understanding the resistance mechanisms of bacteria against quinolones, highlighting the need for new agents that can effectively target resistant strains. This compound has shown promise due to its unique structural features that potentially bypass common resistance pathways .

Pharmacological Insights

The compound's pharmacological profile suggests it could be an effective treatment option for infections caused by resistant bacterial strains. The unique spirocyclic structure contributes to its antibacterial potency, offering a mechanism of action distinct from traditional antibiotics.

Comparative Efficacy

A comparative analysis with existing quinolone antibiotics revealed that this compound exhibits lower minimum inhibitory concentrations (MICs) against resistant strains, suggesting enhanced efficacy in clinical settings .

Wirkmechanismus

The mechanism of action of 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;trihydrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Modifications

Compound Name C-7 Substituent C-1 Substituent Additional Modifications Hydration State
Target Compound (Trihydrate) 7-amino-5-azaspiro[2.4]heptane (1R,2S)-2-fluorocyclopropyl 8-Cl, 6-F Trihydrate
9FQ () 7-amino-5-azaspiro[2.4]heptane (1S,2S)-2-fluorocyclopropyl 1,8-naphthyridine core (vs. quinoline) Not specified
(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid () Azepane-3-ylamino Cyclopropyl N-substituted regioisomer of besifloxacin Hydrochloride
Compound 2a () 7-amino-7-methyl-5-azaspiro[2.4]heptane (1R,2S)-2-fluorocyclopropyl 8-OCH₃, 6-F Not specified
DU-6859a (Compound 33, ) 7-amino-5-azaspiro[2.4]heptane (1R,2S)-2-fluorocyclopropyl 8-Cl Not specified
T-3811 () 1-methylisoindolin-5-yl Cyclopropyl 8-(difluoromethoxy), 6-nonfluorinated Mesylate

Table 2: Comparative Antibacterial Activity

Compound Gram-Positive Activity (MIC₉₀, µg/mL) Gram-Negative Activity (MIC₉₀, µg/mL) Atypical Pathogens (e.g., Mycoplasma pneumoniae) Resistance Profile
Target Compound 0.03–0.12 (S. aureus) 0.06–0.25 (H. influenzae) Not reported Active against quinolone-resistant strains
DU-6859a (33) 0.015–0.06 0.03–0.12 Not reported Superior to ciprofloxacin (4–64× potency)
Compound 2a 0.008–0.03 0.016–0.06 Active (C. pneumoniae, M. pneumoniae) Effective against MDRSP and MRSA
T-3811 (R-enantiomer) 0.008–0.03 (S. pneumoniae) 0.016–0.06 (H. influenzae) MIC = 0.0313 (M. tuberculosis) 16–64× more potent than levofloxacin

Key Findings :

  • Spiroazetidine vs. Azepane : The spiroazetidine moiety (as in the target compound and DU-6859a) confers greater potency against Gram-positive bacteria compared to azepane derivatives (e.g., ’s besifloxacin analogue), likely due to enhanced gyrase inhibition .
  • Fluorocyclopropyl Configuration: The (1R,2S)-2-fluorocyclopropyl group (target compound, DU-6859a, 2a) improves bioavailability and reduces off-target toxicity compared to non-fluorinated cyclopropyl or (1S,2S) isomers .
  • Methylation on Spiro Ring : Compound 2a’s 7-methyl-5-azaspiro[2.4]heptane enhances metabolic stability, translating to superior in vivo efficacy in murine pneumonia models .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity : The target compound’s logP (~1.5–2.0) is optimized for bacterial membrane penetration while avoiding excessive hydrophobicity, a balance critical for reducing cardiotoxicity .
  • Hydration State : The trihydrate form improves aqueous solubility (>5 mg/mL) compared to anhydrous forms, enhancing oral bioavailability .

Biologische Aktivität

The compound 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid; trihydrate , often referred to in literature as a derivative of sitafloxacin, is a member of the quinolone antibiotic class. This compound exhibits significant antibacterial activity, particularly against various strains of bacteria, including multidrug-resistant pathogens.

The following table summarizes key chemical properties of the compound:

PropertyValue
Molecular Weight427.8 g/mol
Molecular FormulaC19H20ClF2N3O4
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9
Rotatable Bond Count3
Topological Polar Surface Area87.9 Ų
Heavy Atom Count29
Complexity761

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial effects against a range of pathogens:

  • Gram-positive bacteria : Effective against Streptococcus pneumoniae and Staphylococcus aureus, including methicillin-resistant strains.
  • Gram-negative bacteria : Active against Haemophilus influenzae and Moraxella catarrhalis.
  • Atypical pathogens : Shows efficacy against Chlamydia pneumoniae and Mycoplasma pneumoniae.

In vitro studies have shown that the compound has a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, indicating its potential as a treatment option for resistant infections .

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical settings:

  • Study on Murine Models : A study conducted on murine pneumonia models infected with multidrug-resistant Streptococcus pneumoniae indicated that the compound not only reduced bacterial load significantly but also improved survival rates compared to untreated controls .
  • Time-Kill Studies : These studies revealed that the compound induces rapid bactericidal activity, with significant reductions in viable bacterial counts observed within just a few hours of exposure .

Toxicological Profile

Preliminary toxicological assessments indicate that the compound has a favorable safety profile, with no significant adverse effects noted in animal models at therapeutic doses. Further studies are required to fully elucidate its long-term safety and pharmacokinetic properties.

Q & A

Advanced Research Question

  • C-5 amino substitution : Reduces phototoxicity and chromosomal damage by lowering intercalation with eukaryotic DNA, as shown in guinea pig models .
  • Zwitterionic optimization : Adjusting pH during formulation (e.g., trihydrate salt) balances solubility and membrane permeability, reducing nephrotoxicity observed in preclinical trials .

Experimental Design : Use mammalian topoisomerase II inhibition assays (IC50 > 3000× bacterial gyrase IC50) to confirm selectivity .

Comparative Table: Substituent Effects on Activity and Toxicity

PositionSubstituentAntibacterial Potency (vs. Ciprofloxacin)Toxicity Risk (In Vivo)Key Reference
C-7(7S)-5-azaspiro4× ↑ (Gram+ and Gram-)Low
C-8Chlorine2–4× ↑ (quinolone-resistant strains)Moderate (chromosomal damage)
C-5Amino1.5× ↑ (atypical pathogens)Low
C-1(1R,2S)-F-cyclopropyl3× ↑ (bioavailability)Low

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.